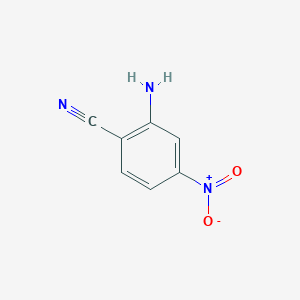

2-Amino-4-nitrobenzonitrile

描述

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are a well-established class of compounds. acs.orgacs.org They are prevalent in many natural products and pharmaceuticals, and the nitrile group itself is a versatile functional group that can be readily converted into other functionalities. acs.org The study of substituted benzonitriles is an active area of research, with investigations into the effects of various substituents on the molecule's reactivity and properties. researchgate.netosti.gov The presence of substituents like the amino and nitro groups in 2-Amino-4-nitrobenzonitrile significantly influences its chemical behavior.

Importance of Amino and Nitro Functionalities in Synthetic and Biological Systems

The amino (-NH₂) and nitro (-NO₂) groups are fundamental in organic synthesis and medicinal chemistry. researchgate.net The amino group, an electron-donating group, can act as a nucleophile and form hydrogen bonds, which is crucial for molecular interactions in biological systems. Conversely, the nitro group is a strong electron-withdrawing group that enhances a molecule's stability towards electrophiles and can participate in electron transfer reactions. This "push-pull" electronic structure, created by the opposing electronic effects of the amino and nitro groups, is a key feature of this compound and its isomers, influencing their reactivity and potential applications. Aromatic nitro compounds have historically been important precursors for dyes and explosives and continue to be valuable reagents in the synthesis of complex molecules. scispace.com

Overview of Research Trajectories for Substituted Benzonitriles

Research on substituted benzonitriles is diverse, exploring their use in various fields. In medicinal chemistry, derivatives of substituted benzonitriles have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. evitachem.com For instance, certain nitro-substituted benzonitriles have demonstrated significant antibacterial and antiprotozoal activity. In materials science, these compounds are explored for applications in dyes, pigments, and organic electronics due to their unique structural and electronic properties. evitachem.comsmolecule.com The specific arrangement of functional groups on the benzene (B151609) ring, as seen in compounds like this compound, dictates their reactivity and suitability for these applications. smolecule.com Synthetic strategies often focus on the modification of these functional groups to create novel molecules with desired properties. mdpi.com For example, the nitro group can be reduced to an amino group, and the amino group can be further functionalized. evitachem.comsmolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 87376-25-8 | chemical-suppliers.eu |

| Molecular Formula | C₇H₅N₃O₂ | chemical-suppliers.eu |

| Molecular Weight | 163.14 g/mol | oakwoodchemical.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity | 95% - 97% | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in dark place | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKYODIBWNIWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456854 | |

| Record name | 2-amino-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87376-25-8 | |

| Record name | 2-amino-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Leading to 2 Amino 4 Nitrobenzonitrile

Established Synthetic Routes to 2-Amino-4-nitrobenzonitrile

The synthesis of this compound can be achieved through several established routes, primarily involving the functionalization of a pre-existing benzene (B151609) ring. The choice of starting material and reaction sequence is critical in achieving the desired isomer with high purity and yield.

Nitration of Precursor Benzonitriles

A common strategy for introducing a nitro group onto a benzene ring is through electrophilic aromatic substitution using a nitrating agent. In the context of synthesizing this compound, 2-aminobenzonitrile (B23959) serves as a logical precursor. The directing effects of the amino (-NH₂) and cyano (-CN) groups are pivotal in determining the position of the incoming nitro (-NO₂) group. The amino group is a strong activating group and an ortho-, para-director, while the cyano group is a deactivating group and a meta-director. This would theoretically direct the nitro group to the 4- or 6-position.

To prevent undesirable side reactions, such as oxidation of the amino group, a protection strategy is often employed. The amino group can be acetylated with acetic anhydride (B1165640) to form an acetamido group, which is less activating but still an ortho-, para-director. The protected intermediate, 2-acetamidobenzonitrile, is then subjected to nitration, typically with a mixture of nitric acid and sulfuric acid at controlled low temperatures (e.g., 0–5°C) to favor the desired 4-nitro isomer. The final step involves the deprotection of the amino group by acid hydrolysis to yield this compound.

A similar approach is used in the synthesis of related compounds, such as 4-amino-3-nitrobenzonitrile (B23877), where the nitration of 4-cyano-2-nitroacetanilide is a key step. smolecule.com

Table 1: Illustrative Nitration Pathway

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1. Protection | Acetylation of 2-aminobenzonitrile | Acetic anhydride, glacial acetic acid |

| 2. Nitration | Nitration of 2-acetamidobenzonitrile | Nitric acid/Sulfuric acid, 0–5°C |

Conversion from Related Aromatic Compounds

The synthesis of this compound can also be approached by modifying other functional groups on the aromatic ring. One such method involves starting with a compound that already contains the nitro group in the desired position. For instance, a plausible route could involve the amination of a precursor like 2-chloro-4-nitrobenzonitrile. This nucleophilic aromatic substitution would replace the chlorine atom with an amino group.

Another potential pathway is the partial reduction of a dinitrobenzonitrile precursor. For example, the selective reduction of one nitro group of 2,4-dinitrobenzonitrile (B1296554) could yield the target molecule. This requires careful selection of reducing agents and reaction conditions to achieve the desired regioselectivity.

Furthermore, the cyano group can be introduced at a later stage of the synthesis. A Sandmeyer-type reaction, for instance, could be employed. This would involve the diazotization of a precursor aniline (B41778), such as 3-nitro-4-aminobenzeneamine, followed by reaction with a cyanide salt, like cuprous cyanide, to introduce the nitrile functionality. smolecule.com

Industrial-Scale Production Methods and Considerations

For the large-scale production of this compound, efficiency, cost-effectiveness, and safety are paramount. Industrial syntheses often adapt laboratory-scale procedures with a focus on process optimization. This can include the use of continuous flow reactors to improve heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and purity. evitachem.com

The choice of reagents and solvents is also critical. While traditional methods may use strong acids and hazardous solvents, industrial processes may explore alternatives to minimize environmental impact and improve worker safety. google.com The recovery and recycling of catalysts and solvents are also important economic and environmental considerations in industrial production. google.com

Derivatization Strategies from this compound Precursors

This compound is a versatile intermediate for the synthesis of more complex molecules, largely due to the reactivity of its amino and nitro functional groups.

The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or stannous chloride in hydrochloric acid. evitachem.com This would yield 2,4-diaminobenzonitrile, a precursor for various heterocyclic compounds.

The amino group can undergo diazotization, followed by a range of substitution reactions. This opens up pathways to introduce a variety of functional groups in place of the amino group. For example, reaction with hydrogen sulfide (B99878) in the presence of an amine catalyst can convert the nitrile group to a thioamide, yielding 2-amino-5-nitrothiobenzamide (B1599155) from the corresponding isomer. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of nitroaromatic compounds, this includes moving away from harsh acidic conditions that generate significant waste.

One promising green chemistry approach is the use of ionic liquids as catalysts. For instance, a basic ionic liquid, [BmIm]OH, has been successfully used as a recyclable catalyst for the synthesis of 2-amino-3-nitrobenzonitriles in ethanol. tandfonline.com This method offers a more straightforward and environmentally benign protocol. tandfonline.com The application of such a system to the synthesis of this compound could significantly reduce the environmental footprint of the production process.

The use of less hazardous oxidizing agents and reaction conditions is another area of focus in green chemistry. google.com

Catalytic Systems in the Synthesis of this compound and its Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to a wide range of molecules. In the context of this compound and its derivatives, various catalytic systems are of interest.

Ruthenium-catalyzed reactions have been described for the synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols, demonstrating the utility of this metal in facilitating tandem cyclization reactions. bohrium.com Similarly, copper-catalyzed systems have been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitrile. bohrium.com

Palladium-based catalysts are widely used for cross-coupling reactions, such as the Buchwald-Hartwig amination, which could be employed in the synthesis of N-substituted derivatives of this compound. Catalytic hydrogenation using palladium on carbon is also an effective method for the reduction of nitro groups.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminobenzonitrile |

| Nitric acid |

| Sulfuric acid |

| Acetic anhydride |

| 2-Acetamidobenzonitrile |

| Hydrochloric acid |

| 4-Amino-3-nitrobenzonitrile |

| 4-Cyano-2-nitroacetanilide |

| 2-Chloro-4-nitrobenzonitrile |

| 2,4-Dinitrobenzonitrile |

| 3-Nitro-4-aminobenzeneamine |

| Cuprous cyanide |

| 2,4-Diaminobenzonitrile |

| Stannous chloride |

| Hydrogen sulfide |

| 2-Amino-5-nitrothiobenzamide |

| [BmIm]OH (1-butyl-3-methylimidazolium hydroxide) |

| Ethanol |

| 2-Arylquinazolin-4(3H)-ones |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Nitrobenzonitrile

Reaction Mechanisms and Pathways Involving 2-Amino-4-nitrobenzonitrile

The reaction mechanisms involving this compound are diverse, owing to the presence of both electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups. The amino group can act as a nucleophile and can be deprotonated under basic conditions, facilitating nucleophilic attack on electrophiles. This is exemplified in the synthesis of polysubstituted 4-aminoquinolines where the deprotonated amine of a 2-aminobenzonitrile (B23959) derivative initiates an aza-Michael addition to an ynone, followed by cyclization and aromatization to form the final product. cardiff.ac.uk Control experiments have shown that such reactions proceed via an ionic pathway rather than a radical mechanism. cardiff.ac.uk

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group in nitroaromatic compounds is a common and important transformation in organic synthesis. For this compound, this reaction is of particular interest as it can lead to the formation of di-functionalized benzene (B151609) derivatives that are valuable synthetic intermediates.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. Various catalysts and reaction conditions can be employed to achieve this transformation. For instance, palladium on carbon (Pd/C) is an effective catalyst for the reduction of nitrobenzonitrile derivatives to their corresponding amino derivatives, often carried out in acidic media to prevent hydrolysis of the cyano group. Raney nickel is another common catalyst used for the hydrogenation of nitrobenzonitriles. researchgate.net However, the position of the nitro group relative to the nitrile group can significantly influence the reaction outcome. researchgate.net While 3- and 4-nitrobenzonitriles are typically hydrogenated to the corresponding primary amines, 2-nitrobenzonitrile (B147312) can undergo an intramolecular reaction to form 2-aminobenzamide (B116534). researchgate.net

Other reducing agents can also be employed. For example, stannous chloride (SnCl2) in hydrochloric acid is a classic method for the reduction of aromatic nitro groups. evitachem.comechemi.com Indium metal in the presence of ammonium (B1175870) chloride has also been shown to be effective for the selective reduction of aromatic nitro compounds, including 4-nitrobenzonitrile (B1214597), to the corresponding amines in good yields. orgsyn.org

A key challenge in the reduction of molecules like this compound is the chemoselective reduction of the nitro group in the presence of the nitrile group. The nitrile group can also be reduced under certain conditions. For example, a mixture of boron trifluoride etherate and sodium borohydride (B1222165) can selectively reduce the nitrile group in nitrobenzonitriles to a primary amine. calvin.edu

To achieve selective reduction of the nitro group, specific catalytic systems have been developed. Gold nanoparticles supported on various oxides have shown high chemoselectivity in the gas-phase hydrogenation of p-nitrobenzonitrile to p-aminobenzonitrile. tandfonline.comsmolecule.com Iron catalysts have also been developed for the chemoselective reduction of nitro groups in the presence of other reactive functionalities like ketones, esters, amides, and nitriles. rsc.org In the case of 4-nitrobenzonitrile, an iron catalyst yielded 65% of the corresponding amine, demonstrating high chemoselectivity for the nitro group over the nitrile. rsc.org The choice of catalyst is crucial; for instance, while Pd/C can be effective, some sources suggest that the nitrile group can be sensitive to this catalyst, and 1% Pt on carbon under low hydrogen pressure might be a better choice for selective nitro reduction. echemi.com

The reduction of nitroarenes generally proceeds through a series of intermediates. orientjchem.org The initial step is the reduction of the nitro group (NO2) to a nitroso group (NO), which is then further reduced to a hydroxylamino group (NHOH). Finally, the hydroxylamino group is reduced to the amino group (NH2). orientjchem.org These intermediates, particularly the nitroso and hydroxylamino species, are reactive and can sometimes be isolated or participate in subsequent reactions. The specific reaction conditions and the substrate structure can influence the lifetime and fate of these intermediates. orientjchem.org

Nucleophilic Substitution Reactions Involving this compound

The benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the electron-withdrawing nitro group.

Regioselectivity in Nucleophilic Additions

The regioselectivity of nucleophilic additions to this compound is governed by the electronic interplay of its three functional groups: the amino (-NH₂), nitro (-NO₂), and nitrile (-C≡N) groups. The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and nitrile groups, making it susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the nitrile carbon itself is an electrophilic center.

The nitrile group itself is a key site for nucleophilic addition. Nucleophiles can attack the electrophilic carbon of the nitrile, which can lead to the formation of imines or amidines. vulcanchem.com For instance, the reaction of 4-nitrobenzonitrile with sodium methoxide (B1231860) has been shown to involve a complex mechanism with initial nucleophilic attack possible at the nitrile carbon, forming an imidate intermediate, in competition with attack at the nitro-substituted carbon. wuxibiology.com The presence of the ortho-amino group in this compound would sterically and electronically influence the accessibility and reactivity of the nitrile carbon to incoming nucleophiles.

Cyclization and Cycloaddition Reactions of this compound

The strategic placement of the amino and nitrile groups makes this compound a valuable precursor for synthesizing fused heterocyclic compounds.

Synthesis of Quinazoline (B50416) Derivatives from 2-Aminobenzonitriles

2-Aminobenzonitriles are widely used starting materials for the construction of the quinazoline ring system. scielo.br The synthesis typically involves the reaction of the amino group and the nitrile group with a one-carbon synthon. A common method involves reacting the 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate amidine, which then undergoes cyclization with an amine to yield a 4-aminoquinazoline. scielo.br

In the context of this compound, these reactions would produce quinazoline derivatives bearing a nitro group at the 6-position. For example, 2-amino-5-nitrobenzonitrile (B98050) can be refluxed with formic acid to yield 6-nitroquinazolin-4-(3H)-one, confirming the viability of the cyclization reaction in the presence of a nitro group. jst.go.jp Similarly, reacting 2-aminobenzonitriles with nitriles, often catalyzed by a Lewis acid, can produce quinazolin-4(3H)-ones. acs.org A unique copper-catalyzed reaction of 2-nitrobenzonitrile with hydrazine (B178648) hydrate (B1144303) has been shown to concertedly hydrolyze the nitrile and reduce the nitro group to form 2-aminobenzamide in situ, which then reacts with various carbonyl compounds to form dihydroquinazolinones. researchgate.net

A notable synthesis is the reaction of 2-amino-N′-arylbenzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), which surprisingly yields 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles rather than the isomeric 4-anilinoquinazolines. acs.org This highlights the complex reactivity pathways available for derivatized 2-aminobenzonitriles.

Table 1: Examples of Quinazoline Synthesis from Substituted Benzonitriles This table presents reactions analogous to those possible with this compound.

Formation of Indazole Derivatives from Substituted Benzonitriles

Indazole scaffolds are another important class of heterocycles accessible from benzonitrile (B105546) precursors. A convenient strategy has been developed to synthesize 3-amino-2H-indazole derivatives from 2-nitrobenzonitriles. rsc.org This method involves converting the 2-nitrobenzonitrile into a substituted benzamidine (B55565), followed by an organophosphorus-mediated reductive cyclization to form the N-N bond. rsc.orgnih.gov

Another route involves the reaction of o-fluorobenzaldehydes with hydrazine. researchgate.net Interestingly, when the Z-isomer of the corresponding methyloxime is used, the reaction proceeds through a benzonitrile intermediate to yield 3-aminoindazoles. researchgate.net While not starting directly from this compound, these syntheses demonstrate established pathways where a nitrile group ortho to a nitro or a precursor group is crucial for cyclization into an indazole ring system. The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the SNAr cyclization of arylhydrazones derived from 2-fluoro-5-nitro-substituted carbonyl compounds, further underscoring the role of nitro-activated rings in indazole synthesis. nih.gov

Photoinduced Cycloaddition Reactions

The photochemistry of nitroaromatic compounds is a rich field, and this compound is a candidate for such transformations. Photoinduced cycloaddition reactions provide a powerful method for constructing strained ring systems. libretexts.org Specifically, nitroarenes can undergo photoinduced reductive [4+2] cycloaddition. acs.org This reaction is initiated by the photoinduced reduction of the nitro group to a nitroso group, which then acts as a dienophile in a subsequent Diels-Alder reaction. acs.org

A study demonstrated that a variety of nitroarenes, including 4-nitrobenzonitrile, can participate in this reaction with dienes in the presence of an N-heterocyclic carbene (NHC) borane (B79455) under visible light irradiation. acs.org The reaction with 4-nitrobenzonitrile and a diene yielded the corresponding oxazine (B8389632) cycloadduct in 64% yield. acs.org The presence of the amino group at the C2 position in this compound would be expected to influence the electronic properties of the excited state and the subsequent reactivity of the in situ generated nitroso intermediate.

Derivatization and Functionalization Strategies of this compound

Modification of the Amino Group

The primary amino group of this compound is a versatile handle for derivatization, allowing for the introduction of various functional groups and the modulation of the molecule's properties. Standard transformations of primary aromatic amines are applicable here.

Alkylation of the primary amino group can be achieved to form secondary or tertiary amines. For example, the related 3-fluoro-4-nitrobenzonitrile (B1304139) readily reacts with (S)-quininamine in the presence of potassium carbonate to yield the corresponding secondary amine derivative. mdpi.com This demonstrates a typical SNAr reaction where the amine acts as the nucleophile.

Acylation is another common modification. The amino group can react with acyl chlorides or anhydrides to form amides. This was demonstrated in the synthesis of quinazoline derivatives where a 6-aminoquinazoline, formed by the reduction of a nitro group, was acylated using various acid chlorides in the presence of sodium bicarbonate. jst.go.jp

Table 2: Representative Reactions for Amino Group Modification This table illustrates general methods applicable to the amino group of this compound.

Transformations of the Nitrile Group

The nitrile (-C≡N) group in this compound is a versatile functional group that can undergo a variety of chemical transformations, leading to the synthesis of diverse heterocyclic compounds and other valuable organic molecules. These reactions often involve the participation of the adjacent amino group, leading to intramolecular cyclizations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. For instance, the hydrolysis of the nitrile in 2-nitrobenzonitriles can be a key step in the synthesis of quinazolin-4(3H)-ones. clockss.orgresearchgate.net This transformation is typically achieved under acidic or basic conditions. In some cases, the hydrolysis of the cyano group can occur concurrently with the reduction of the nitro group. researchgate.net For example, 2-fluoro-4-nitrobenzonitrile (B1302158) can be hydrolyzed to 2-fluoro-4-nitrobenzoic acid.

Reduction: The selective reduction of the nitrile group in the presence of a nitro group is a synthetically useful transformation. Reagents such as sodium borohydride in conjunction with Lewis acids like boron trifluoride etherate have been used to reduce nitrobenzonitriles to their corresponding primary amines. calvin.edu Another approach involves catalytic hydrogenation. While palladium on carbon (Pd/C) can be sensitive to the nitrile group, platinum on carbon (Pt/C) with low hydrogen pressure has been used for the selective reduction of a nitro group in the presence of a nitrile. stackexchange.com Conversely, Raney nickel has been used to hydrogenate nitrobenzonitriles, where the position of the nitro group influences the reaction outcome. In the case of 2-nitrobenzonitrile, intramolecular reaction leads to 2-aminobenzamide. researchgate.net The combination of nickel(II) chloride and sodium borohydride has also been employed for nitrile reduction. researchgate.net

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. One notable example is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. researchgate.net This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. Additionally, photoinduced reductive [4+2] cycloaddition of nitroarenes with dienes can lead to the formation of oxazines, where the nitro group is transformed into a nitroso intermediate that undergoes a Diels-Alder reaction. acs.org The reaction of 2-aminobenzonitriles with ynones, promoted by a base, can lead to the synthesis of multisubstituted 4-aminoquinolines through a sequence of aza-Michael addition and intramolecular annulation. cardiff.ac.uk

Formation of Heterocycles: The ortho-positioning of the amino and nitrile groups in this compound makes it a prime precursor for the synthesis of fused heterocyclic systems. For example, o-aminonitriles can undergo intermolecular condensation with other nitriles in basic media to yield 2-aryl-4-aminoquinazolines. acs.org The reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a tungstate (B81510) catalyst can produce quinazoline-2,4(1H,3H)-diones. sigmaaldrich.com Furthermore, 2-aminobenzamidines, which can be derived from 2-aminobenzonitriles, react with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride to form 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles. acs.org The reaction with isothiocyanates can lead to the formation of tetrazole derivatives. thieme-connect.com

Table 1: Transformations of the Nitrile Group in this compound and Related Compounds

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| Hydrolysis | Acid or Base | Carboxylic Acid / Amide | clockss.orgresearchgate.net |

| Reduction | NaBH₄ / BF₃·OEt₂ | Primary Amine | calvin.edu |

| Reduction | Raney Nickel, H₂ | 2-Aminobenzamide | researchgate.net |

| Reduction | NiCl₂ / NaBH₄ | Primary Amine | researchgate.net |

| Cycloaddition | Nitrile Oxides | 1,2,4-Oxadiazoles | researchgate.net |

| Cycloaddition | Dienes (photoinduced) | Oxazines | acs.org |

| Cyclization | Ynones, Base | 4-Aminoquinolines | cardiff.ac.uk |

| Cyclization | CO₂, Tungstate catalyst | Quinazoline-2,4(1H,3H)-diones | sigmaaldrich.com |

| Dimerization | Alcoholic ammonia, 180°C | 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline | acs.org |

Dimerization and Oligomerization Studies of Related Benzonitriles

The study of dimerization and oligomerization of benzonitrile derivatives provides insight into their reactivity and potential for forming larger, more complex molecular architectures. These processes can be influenced by substituents on the benzene ring and the reaction conditions.

Research has shown that 2-amino-5-nitrobenzonitrile, a compound structurally similar to this compound, readily undergoes dimerization at 180°C in the presence of alcoholic ammonia. acs.orgresearchgate.net This reaction results in the formation of 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline. acs.org The mechanism is proposed to proceed through the intermolecular condensation of two molecules of the aminonitrile, where the amino group of one molecule attacks the nitrile group of another, leading to an amidine intermediate that subsequently cyclizes. acs.org This type of self-condensation of o-aminonitriles has been established as a general method for synthesizing fused 4-aminopyrimidine (B60600) heterocycles. acs.org

While specific studies on the dimerization of this compound itself are not extensively detailed in the provided search results, the behavior of related compounds suggests its potential to undergo similar transformations. For instance, the dimerization of 4-aminobenzonitrile (B131773) has been studied in the context of its coordination to metal centers, where it can act as a bridging ligand. bepls.com

The oligomerization of benzonitriles can also be induced by various catalysts. Palladium(II) complexes, such as bis(benzonitrile)dichloropalladium(II), are known to catalyze the oligomerization of acetylenes, a process in which benzonitrile can act as a ligand. acs.org Nickel(II) complexes with terpyridine ligands have been used as catalysts for ethylene (B1197577) oligomerization, where substituted benzonitriles can be part of the ligand structure, influencing the catalytic activity and product distribution. bohrium.combohrium.com Furthermore, theoretical studies have investigated the geometrical and electronic structures of a series of substituted benzonitriles and their corresponding oligomers. pku.edu.cn

Studies on 4-dialkylaminobenzonitriles have explored the intramolecular charge transfer processes that can be a precursor to excited-state dimerization or oligomerization. acs.org Additionally, the base pairing of 4-amino-3-nitrobenzonitrile (B23877) with nucleobases has been studied, revealing its potential to form dimers and tetramers, which is relevant in the context of biomolecular structures. nih.gov

Table 2: Dimerization and Oligomerization of Related Benzonitriles

| Benzonitrile Derivative | Reaction/Study Type | Conditions/Catalyst | Product/Observation | Reference(s) |

|---|---|---|---|---|

| 2-Amino-5-nitrobenzonitrile | Dimerization | Alcoholic ammonia, 180°C | 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline | acs.orgresearchgate.net |

| Substituted Benzonitriles | Oligomerization (Theoretical) | Geometrical and electronic structure calculations | Analysis of oligomer properties | pku.edu.cn |

| Benzonitrile (as ligand) | Acetylene Oligomerization | Palladium(II) complexes | Catalytic process | acs.org |

| Benzonitrile-containing ligands | Ethylene Oligomerization | Nickel(II)-terpyridine complexes | Catalytic process | bohrium.combohrium.com |

| 4-Amino-3-nitrobenzonitrile | Dimer/Tetramer Formation | Theoretical study of base pairing | Optimized dimer and tetramer structures | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 4 Nitrobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds in solution. researchgate.netcore.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the 2-amino-4-nitrobenzonitrile molecule can be confirmed. ethernet.edu.et

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the two protons of the amino group. The aromatic protons will appear as a complex splitting pattern due to spin-spin coupling. The protons of the amino (-NH₂) group would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) typically appears in the 115-125 ppm range, while the carbons attached to the nitro and amino groups, as well as the other aromatic carbons, will have characteristic chemical shifts influenced by the electron-withdrawing and electron-donating effects of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary based on solvent and other conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ¹H | 7.0 - 8.5 | d, dd |

| Amino NH₂ | ¹H | 5.0 - 6.5 | br s |

| Aromatic C-NH₂ | ¹³C | 145 - 155 | s |

| Aromatic C-NO₂ | ¹³C | 140 - 150 | s |

| Aromatic C-CN | ¹³C | 100 - 110 | s |

| Aromatic CH | ¹³C | 115 - 135 | d |

| Nitrile C≡N | ¹³C | 115 - 120 | s |

Infrared (IR) and Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. su.senih.gov

The IR spectrum of this compound is expected to show strong, characteristic absorption bands. Based on data from the closely related compound 2-amino-4-chlorobenzonitrile (B1265954), key vibrational bands can be predicted. analis.com.my The amino group (N-H) stretching vibrations typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. analis.com.my The nitrile (C≡N) group exhibits a sharp, intense absorption band around 2210-2230 cm⁻¹. analis.com.my The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com The nitrile and the symmetric nitro stretch are typically strong Raman scatterers. Surface-Enhanced Raman Scattering (SERS) can be used to obtain significantly enhanced signals for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. semanticscholar.org For this compound, both the amino and nitro groups could interact with the metal surface, leading to significant signal enhancement and providing insights into the molecule's orientation on the surface. researchgate.net Studies on 4-nitrobenzonitrile (B1214597) have shown that upon adsorption on silver/palladium nanoparticles, the nitro group can be reduced, a process that can be monitored using SERS. acs.org

Table 2: Characteristic IR Vibrational Frequencies for this compound (based on 2-amino-4-chlorobenzonitrile data analis.com.my)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3350 - 3460 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2210 - 2230 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org These electronic transitions provide information about the conjugated π-systems within the molecule. cutm.ac.in Organic molecules containing chromophores, such as the nitro-substituted benzene (B151609) ring in this compound, exhibit characteristic absorption bands.

The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. analis.com.myyoutube.com The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and groups like C≡N and NO₂. The n → π* transitions are of lower intensity and involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to π* antibonding orbitals. shu.ac.uk The presence of both the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic shift).

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. osu.edu When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

For this compound (C₇H₅N₃O₂), the molecular weight is approximately 163.13 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. The fragmentation pattern, observed in tandem MS (MS/MS) experiments, provides structural information. nih.govunito.itnih.gov Common fragmentation pathways for this molecule could include the loss of neutral molecules such as nitric oxide (NO), nitrogen dioxide (NO₂), hydrogen cyanide (HCN), or carbon monoxide (CO). nih.govyoutube.com Alpha cleavage adjacent to the amino group is also a possible fragmentation route. youtube.com

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

Table 3: Crystallographic Data for the Analogous Compound 2-Amino-4-chlorobenzonitrile analis.com.my

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 354.41 (14) |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of a material. For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose. Given the presence of the energetic nitro group, decomposition might be expected to occur at a specific temperature range, potentially in an exothermic manner. The resulting thermogram would show a mass loss corresponding to the volatilization or decomposition of the compound into gaseous products.

Surface Area and Porosity Analysis (e.g., BET, N₂ Adsorption–Desorption)

Surface area and porosity analysis, typically conducted using techniques like the Brunauer-Emmett-Teller (BET) method based on nitrogen adsorption-desorption isotherms, is generally applied to porous solid materials rather than discrete, non-porous small molecules like this compound. iitk.ac.inresearchgate.netkjpupi.idlibretexts.org

However, this type of analysis is highly relevant for materials derived from this compound. For instance, if this compound were used as a monomer or building block to synthesize porous organic polymers (POPs) or covalent organic frameworks (COFs), the resulting materials would be characterized by these methods. 121.40.248nih.gov The N₂ adsorption-desorption isotherm at 77 K would reveal the material's specific surface area (in m²/g), pore volume, and pore size distribution. researchgate.netnih.gov These properties are crucial for applications in gas storage, separation, and catalysis. nih.gov The presence of nitrogen-containing functional groups from the this compound precursor could impart specific adsorptive properties to the resulting porous material, for example, enhancing its selectivity for CO₂ capture. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tib.eucreative-biostructure.com The principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. tib.eubnl.gov This technique is also known as Electron Spectroscopy for Chemical Analysis (ESCA). tib.eu

In the context of this compound, XPS provides critical information about the constituent elements—carbon (C), nitrogen (N), and oxygen (O)—and their respective chemical environments. The binding energy of an electron is dependent on the element and its oxidation state. For instance, the nitrogen atoms in the amino (-NH2) and nitro (-NO2) groups of this compound are in different chemical environments and, therefore, will exhibit distinct binding energies in the N 1s spectrum.

High-resolution XPS scans of the N 1s region for compounds containing both amino and nitro groups typically show two distinct peaks. The N 1s binding energy for amino groups in aromatic systems is generally found in the range of 399-401 eV. In contrast, the nitrogen in a nitro group is in a higher oxidation state, resulting in a higher binding energy, typically observed in the range of 405-407 eV. researchgate.net The presence of these two separate peaks confirms the presence of both functional groups on the molecular surface.

Furthermore, analysis of the C 1s spectrum can distinguish between carbon atoms in different chemical environments, such as those in the benzene ring, the nitrile group (-C≡N), and carbons bonded to the amino and nitro groups. The O 1s spectrum would correspond to the oxygen atoms in the nitro group.

The relative atomic concentrations of the elements can be determined from the areas of the photoelectron peaks, providing a quantitative measure of the surface elemental composition. This data is invaluable for confirming the purity and chemical integrity of the compound.

| Element | Functional Group | Expected Binding Energy (eV) |

| Nitrogen (N 1s) | Amino Group (-NH₂) | ~399.0 - 401.0 |

| Nitro Group (-NO₂) | ~405.0 - 407.0 | |

| Carbon (C 1s) | Aromatic Ring (C-C, C-H) | ~284.5 - 285.5 |

| Cyano Group (-C≡N) | ~286.0 - 287.0 | |

| Carbon bonded to Amino (C-N) | ~285.5 - 286.5 | |

| Carbon bonded to Nitro (C-NO₂) | ~285.5 - 286.5 | |

| Oxygen (O 1s) | Nitro Group (-NO₂) | ~532.0 - 534.0 |

Note: The expected binding energy values are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

Electron Microscopy (SEM, TEM) for Morphological Analysis

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology, size, and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. nih.gov In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting interactions are detected to form an image. For a crystalline compound like this compound, SEM analysis can reveal important information about its physical characteristics, such as:

Crystal Habit: The characteristic external shape of the crystals.

Particle Size and Distribution: The average size of the particles and the range of sizes present in the sample.

Surface Texture: The presence of any surface features, such as steps, kinks, or defects.

Aggregation/Agglomeration: How individual particles are clustered together.

Transmission Electron Microscopy (TEM) , on the other hand, provides much higher resolution images by passing a beam of electrons through an ultrathin specimen. colby.edu TEM is capable of imaging at the atomic level, revealing details about the internal structure of the material. For derivatives of this compound, particularly in the form of nanoparticles or thin films, TEM can be used to determine:

Particle Shape and Size: With greater precision than SEM.

Crystallinity: By observing lattice fringes and generating selected area electron diffraction (SAED) patterns, one can determine if the material is crystalline, polycrystalline, or amorphous.

Defects: The presence of any dislocations, stacking faults, or other imperfections in the crystal lattice.

Dispersion: In the case of nanocomposites or formulations, TEM can visualize how the derivative is dispersed within a matrix.

The morphological data obtained from SEM and TEM are crucial for understanding the physical properties of this compound and its derivatives, which can influence their behavior in various applications.

| Technique | Information Obtained | Relevance to this compound and its Derivatives |

| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape, aggregation. | Characterization of the bulk powder's morphology, crystal habit, and particle size distribution. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, particle size and shape at high resolution, lattice defects. | Detailed structural analysis of nanoscale derivatives, confirmation of crystalline nature, and visualization of dispersion in composite materials. |

Computational and Theoretical Studies of 2 Amino 4 Nitrobenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF), Time-Dependent DFT (TDDFT))

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems from first principles. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are workhorses for determining the ground-state electronic structure and optimized geometry of molecules. HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. DFT, on the other hand, calculates the electron density to determine the system's energy and other properties, often providing a good balance between accuracy and computational cost. For studying excited states and spectroscopic properties, Time-Dependent DFT (TD-DFT) is a widely used extension. researchgate.net

These computational approaches have been extensively applied to molecules structurally related to 2-Amino-4-nitrobenzonitrile, such as other nitroaniline and benzonitrile (B105546) derivatives, to understand their structure, stability, and reactivity. researchgate.net

The electronic structure of this compound is characterized by a "push-pull" system. The amino (-NH₂) group at position 2 is a strong electron-donating group (EDG), pushing electron density into the aromatic ring. Conversely, the nitro (-NO₂) group at position 4 and the nitrile (-CN) group at position 1 are strong electron-withdrawing groups (EWGs), pulling electron density from the ring. This arrangement significantly influences the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the more electron-rich portions of the molecule, primarily the amino group and the benzene (B151609) ring, while the LUMO is concentrated on the electron-deficient nitro and nitrile moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. The push-pull nature of the substituents in this compound is expected to decrease the HOMO-LUMO gap, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor groups upon electronic excitation.

Table 1: Conceptual Electronic Properties of this compound

| Property | Expected Characteristic | Implication |

|---|---|---|

| HOMO | High energy level; localized on amino group and aromatic ring | Acts as an electron donor |

| LUMO | Low energy level; localized on nitro and nitrile groups | Acts as an electron acceptor |

| HOMO-LUMO Gap | Relatively small | High reactivity; susceptible to electronic transitions |

| Dipole Moment | Large | High polarity due to charge separation |

Theoretical methods are highly effective in predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is particularly useful for calculating the electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic transitions from the ground state to various excited states. For molecules with push-pull character like this compound, the lowest energy absorption band in the UV-Vis spectrum is typically attributed to the HOMO→LUMO transition, which corresponds to an intramolecular charge transfer.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., N-H stretch of the amino group, symmetric and asymmetric stretches of the nitro group, and the C≡N stretch of the nitrile group). This detailed assignment helps to confirm the molecular structure and provides insights into intermolecular interactions.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Associated Molecular Motion/Transition |

|---|---|---|

| UV-Vis | Strong absorption in the near-UV/visible range | HOMO→LUMO Intramolecular Charge Transfer (ICT) |

| FT-IR/Raman | High-frequency N-H stretching bands | Amino group vibrations |

| FT-IR/Raman | Strong C≡N stretching band | Nitrile group vibration |

| FT-IR/Raman | Characteristic NO₂ symmetric/asymmetric stretching bands | Nitro group vibrations |

Molecular Docking and Dynamics Simulations in Biological Interactions

While this compound itself may not be the final active molecule, its scaffold is a valuable starting point in drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.netnih.gov This method is crucial for understanding structure-activity relationships and for designing more potent and selective drugs.

In a recent study, this compound was used as a key starting material for the synthesis of a novel series of 4-anilinoquinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a protein implicated in breast cancer. acs.org While the study performed molecular docking on the final, more complex derivatives, the core benzonitrile structure is an essential part of the scaffold that ultimately interacts with the EGFR binding site. researchgate.netnih.gov The docking simulations for these derivatives revealed key binding interactions, such as hydrogen bonds and hydrophobic contacts, within the ATP-binding site of EGFR, explaining their potent inhibitory activity. researchgate.netnih.gov Molecular dynamics simulations could further be used to study the stability of these ligand-protein complexes over time, providing a more dynamic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in medicinal chemistry for predicting the activity of untested molecules, prioritizing compounds for synthesis, and optimizing lead compounds. acs.org

In the development of EGFR inhibitors derived from this compound, researchers employed a machine learning-based QSAR approach. nih.govacs.org By generating models from a large dataset of known EGFR inhibitors, they were able to predict the bioactivity (pIC₅₀) of newly designed compounds before undertaking their synthesis. acs.org This chemoinformatic technique allows for a more efficient and resource-effective drug discovery process by filtering out molecules that are predicted to have low activity. The molecular descriptors used in such models often include electronic, thermodynamic, and structural properties that can be calculated using quantum chemical methods. nih.gov

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, both in synthetic chemistry and in biological metabolism. For nitroaromatic compounds, understanding their metabolic activation pathways is crucial, as these can lead to toxic or mutagenic effects. Studies have investigated the mutagenicity of various cyano-substituted nitroanilines, including this compound. researchgate.netresearchgate.netresearchgate.net

The potent mutagenicity of these compounds is believed to arise from their metabolic activation by enzymes such as nitroreductases and N-acetyltransferases. researchgate.netresearchgate.net This process can generate highly reactive intermediates, like nitrenium ions, which can then form covalent adducts with DNA, leading to mutations. researchgate.net DFT calculations can be employed to study the structures and stabilities of these reactive intermediates and the resulting DNA adducts. By modeling the reaction pathways, computational chemistry can help explain the "cyano effect," where the presence of a cyano group potentiates the mutagenic activity of nitroanilines. researchgate.netresearchgate.net

Charge Distribution and Reactivity Prediction

Computational and theoretical studies are pivotal in elucidating the electronic structure and predicting the chemical reactivity of this compound. By employing quantum chemical methods, researchers can model the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. While specific computational studies for this compound are not extensively documented in publicly available literature, a detailed theoretical analysis of its isomer, 4-Amino-3-nitrobenzonitrile (B23877), provides significant insights that can be extrapolated to understand the titular compound's properties due to the presence of the same functional groups on the aromatic ring. worldwidejournals.com

The reactivity of substituted benzonitriles is largely governed by the interplay of the electron-donating and electron-withdrawing groups attached to the benzene ring. ijrte.org In this compound, the amino (-NH₂) group acts as a strong electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the nitro (-NO₂) and nitrile (-CN) groups are potent electron-withdrawing groups, which deactivate the ring towards electrophilic substitution and activate it for nucleophilic aromatic substitution.

Charge Distribution Analysis

Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges, offering a quantitative measure of the electron distribution across the molecule. nih.govniscpr.res.in NBO analysis, in particular, provides a chemically intuitive picture of bonding and charge distribution by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.dejuniperpublishers.com

Table 1: Representative Natural Bond Orbital (NBO) Charges for 4-Amino-3-nitrobenzonitrile

| Atom/Group | Natural Charge (e) |

| Cyanine Group (CN) | Acceptor |

| Amide Group (NH₂) | Donor |

| Nitro Group (NO₂) | Acceptor |

This data is based on the computational study of 4-Amino-3-nitrobenzonitrile and is presented as a model for understanding the charge distribution in this compound. worldwidejournals.com

The distribution of charges indicates that the nitrogen atoms of the nitro and nitrile groups, along with the oxygen atoms of the nitro group, carry a partial negative charge, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electron-withdrawing groups, and the aromatic ring in general, would be rendered more electrophilic.

Reactivity Prediction from Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the computational study of 4-Amino-3-nitrobenzonitrile, the HOMO-LUMO energy gap was calculated to be 5.56 eV in a vacuum. worldwidejournals.com This relatively large energy gap suggests a stable molecule. The distribution of these orbitals is also crucial. The HOMO is typically localized on the more electron-rich parts of the molecule, in this case, expected to be concentrated on the amino group and the aromatic ring. The LUMO, on the other hand, is expected to be localized on the electron-deficient regions, primarily the nitro and nitrile groups.

Table 2: Frontier Molecular Orbital Energies for 4-Amino-3-nitrobenzonitrile

| Orbital | Energy (eV) |

| HOMO | -6.55 |

| LUMO | -2.77 |

| Gap (ΔE) | 3.78 |

This data is based on the computational study of 4-Amino-3-nitrobenzonitrile in the context of a TiO2 cluster and is presented as a model for understanding the reactivity of this compound. worldwidejournals.com

This distribution predicts that electrophilic attacks are most likely to occur at the positions where the HOMO density is highest. Conversely, nucleophilic attacks will be directed towards the atoms where the LUMO density is concentrated. The presence of the nitro group is instrumental in lowering the energy of the LUMO, thus facilitating nucleophilic aromatic substitution reactions.

Applications of 2 Amino 4 Nitrobenzonitrile in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Compounds

2-Amino-4-nitrobenzonitrile serves as a crucial intermediate in the elaboration of more complex organic molecules. Its structure is foundational for building biologically active heterocyclic compounds. The presence of multiple reactive sites—the amino group, the nitro group, and the nitrile function—allows for sequential and selective modifications, making it a valuable component in multistep synthetic pathways. evitachem.combeilstein-journals.org

The amino group can act as a nucleophile, while the aromatic ring is activated towards certain reactions due to the substituent effects. The nitro group can be readily reduced to an amino group, opening pathways to diamino derivatives which are themselves precursors to other structures. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. This multifunctionality enables its use in the synthesis of pharmaceuticals and other bioactive molecules. evitachem.com For instance, related anthranilonitrile derivatives are recognized as important precursors for a variety of biologically active scaffolds. The general class of nitrobenzonitriles are often employed as starting materials for a diverse range of more complex chemicals. smolecule.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Indazoles)

A primary application of this compound and its isomers is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. mdpi.com

Quinazolines: The 2-aminobenzonitrile (B23959) framework is a classic starting point for constructing quinazoline (B50416) and quinazolinone rings. mdpi.comresearchgate.netresearchgate.net Various synthetic strategies have been developed to convert aminobenzonitriles into these bicyclic systems. For example, reaction with carbon dioxide can yield quinazoline-2,4(1H,3H)-diones. researchgate.netresearchgate.net Another approach involves the Dimroth rearrangement of a related nitro precursor to form the key 2-amino intermediate, which is then cyclized with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to build the quinazoline core. mdpi.com While many examples start with different isomers, the fundamental reactions are applicable. For instance, 2-amino-5-nitrobenzonitrile (B98050) can be cyclized with formamide (B127407) to produce a 6-nitro-iminoquinazoline derivative. jst.go.jp Similarly, 2-nitrobenzonitriles can react with alcohols in a tandem cyclization catalyzed by ruthenium to form 2-arylquinazolin-4(3H)-ones. bohrium.com

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Aminobenzonitriles | Carbon Dioxide, DBU | Quinazoline-2,4(1H,3H)-diones | researchgate.net |

| 2-Nitrobenzonitriles | Alcohols, Ru-catalyst | 2-Arylquinazolin-4(3H)-ones | bohrium.com |

| 2-Amino-5-nitrobenzonitrile | Formamide | 6-Nitro-iminoquinazoline | jst.go.jp |

| 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | DMF-DMA, Substituted anilines | Substituted Quinazolines | mdpi.com |

Indazoles: Indazoles represent another important class of heterocycles accessible from benzonitrile (B105546) precursors. The synthesis of 3-amino-2H-indazoles can be achieved from 2-nitrobenzonitriles through a two-step process involving the formation of a benzamidine (B55565) intermediate followed by an organophosphorus-mediated reductive cyclization. nih.govresearchgate.net Another method involves the reaction of 2-fluorobenzonitrile (B118710) with hydrazine (B178648) hydrate (B1144303) to yield 3-amino indazole. chemicalbook.com While direct synthesis from this compound is less commonly cited, the established routes using closely related precursors highlight its potential in this area.

| Starting Material | Key Transformation | Product | Reference(s) |

| 2-Nitrobenzonitriles | Conversion to benzamidine, reductive cyclization | 3-Amino-2H-indazoles | nih.govresearchgate.net |

| 2-Fluorobenzonitrile | Reaction with hydrazine hydrate | 3-Amino indazole | chemicalbook.com |

Precursor for Advanced Organic Materials

The "push-pull" electronic structure of this compound, created by the electron-donating amino group and the electron-withdrawing nitro group, makes it and structurally similar compounds valuable precursors for advanced organic materials. This electronic arrangement can lead to interesting photophysical properties.

Compounds with this scaffold have been investigated for applications such as:

Dyes and Pigments: The chromophoric nature of the nitroaromatic system is useful in the synthesis of dyes. smolecule.com

Photosensitizers: The push-pull structure enhances reactivity in light-driven applications, making such compounds promising as photosensitizers in photoinitiating systems for polymerization processes.

Organic Optoelectronics: Nitrogen-containing heterocycles, often synthesized from precursors like this compound, are used in materials for organic photovoltaic cells and electroluminescent devices. mdpi.com

Fluorescent Sensors: Related aminobenzonitrile derivatives have been developed into fluorescent sensors for monitoring processes like polymerization.

The reactivity of the nitro group in cycloaddition reactions, such as the photoinduced reductive [4+2] cycloaddition of 4-nitrobenzonitrile (B1214597) with dienes to form oxazines, further demonstrates the potential for creating novel material building blocks. acs.org

Utilization in Multistep Synthetic Pathways

The utility of this compound is prominently featured in its role as a foundational block in multi-step synthetic sequences. evitachem.com Chemists leverage its multiple functional groups to build complex molecular frameworks step-by-step.

A notable example is the synthesis of thiazolo[5,4-f]quinazolines, where the synthesis begins with an isomer, 2-amino-5-nitrobenzonitrile. mdpi.com This starting material undergoes a sequence of reactions, including protection of the amino group, reduction of the nitro group, and subsequent cyclizations to build the complex heterocyclic system. mdpi.com One such multi-step synthesis of an 8H-thiazolo[5,4-f]quinazolin-9-one ring system from 2-amino-5-nitrobenzonitrile was achieved in six steps. researchgate.net

Another illustrative pathway involves the elaboration of a substituted 2-nitrobenzonitrile (B147312) into a key 2-amino intermediate via a Dimroth rearrangement. mdpi.com This intermediate is then carried through further steps to produce complex quinazoline derivatives with potential antitumor activity. mdpi.com These examples underscore the compound's role not as an end product, but as a critical starting point or intermediate from which significant molecular complexity can be generated.

Exploration of 2 Amino 4 Nitrobenzonitrile in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Derivatives

The 2-amino-4-nitrobenzonitrile structure is a versatile precursor in organic synthesis, primarily used to construct more complex heterocyclic systems with therapeutic potential. The reactivity of its functional groups—the nucleophilic amino group, the reducible nitro group, and the versatile nitrile group—allows for a variety of chemical transformations.

A primary application of this scaffold and its isomers is in the synthesis of quinazoline (B50416) derivatives. researchgate.netscielo.br For instance, 2-aminobenzonitriles can react with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to form intermediates that are then cyclized with various amines to produce 4-aminoquinazolines. scielo.br Similarly, related precursors such as 2-nitrobenzonitriles can be converted into 2-aminobenzamides, which are key intermediates for quinazolin-4(3H)-ones. researchgate.net One-pot synthesis methods have been developed using copper or ruthenium catalysts to facilitate the tandem cyclization of 2-nitrobenzonitriles with alcohols or hydrazine (B178648) hydrate (B1144303) to efficiently produce dihydroquinazolinone derivatives. researchgate.netbohrium.com

Another significant class of derivatives synthesized from this scaffold are benzimidazoles. Starting from the isomeric 4-amino-3-nitrobenzonitrile (B23877), a six-step process has been developed to prepare a series of 2'-arylsubstituted-1H,1'H-[2,5']bisbenzimidazolyl-5-carboxamidines. nih.govacs.orgresearchgate.net The synthesis of 1,2,4-oxadiazole (B8745197) derivatives has also been achieved starting from 4-nitrobenzonitrile (B1214597), which undergoes a 1,3-dipolar cycloaddition reaction. beilstein-journals.org The functional groups on the this compound core, such as the amino group, enable condensation reactions that lead to these diverse heterocyclic frameworks.

Investigations into Potential Therapeutic Agents (e.g., Anticancer, Anti-inflammatory, Antiviral, Antibiotic, Antiparasitic)

Derivatives originating from the this compound scaffold have been evaluated for a broad spectrum of therapeutic activities.

Anticancer: A significant area of investigation is in oncology. Quinazoline derivatives, which can be synthesized from aminobenzonitrile precursors, are known to function as potent anticancer agents, with several approved as kinase inhibitor drugs. scielo.br For example, novel 4-stilbenylamino quinazoline derivatives have been synthesized and tested against various human tumor cell lines, with some showing more potent activity than existing drugs like gefitinib (B1684475) against cell lines such as A431 (human vaginal epidermoid carcinoma) and A549 (human non-small cell lung cancer). mdpi.com Derivatives of 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile (B2626582) have demonstrated dose-dependent inhibition of cancer cell proliferation with IC50 values between 10 and 20 µM in cell lines like MCF-7 (breast), HeLa (cervical), and A549 (lung). Furthermore, studies on 2-amino-5-nitrobenzonitrile (B98050) showed it to have cytotoxic and antiproliferative effects on the AGS gastric cancer cell line at concentrations of 50 µg/mL and higher. researchgate.net

Anti-inflammatory: Derivatives of this scaffold have shown promise as anti-inflammatory agents. For example, certain quinazoline derivatives have been evaluated for their ability to prevent lipopolysaccharide-induced acute lung injury by exerting anti-inflammatory actions. biosynth.com In animal models, administration of a 2-[(2-furylmethyl)amino]-5-nitrobenzonitrile derivative led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Antiviral: The antiviral potential of compounds derived from this chemical family has been explored. 4-anilino-6-aminoquinazoline derivatives, synthesized from the related 2-bromo-6-nitrobenzonitrile, exhibited potent inhibitory effects against MERS-CoV with an IC50 value of 0.157 μM, without showing cytotoxicity. Other research has focused on 2-amino-6-arylsulfonylbenzonitriles as non-nucleoside reverse transcriptase inhibitors of HIV-1, with some sulfone analogues reaching low nanomolar IC50 values. acs.org Additionally, theoretical studies have proposed that modified nucleosides based on the isomeric 4-amino-3-nitrobenzonitrile could act as antiviral prodrugs by disrupting DNA/RNA helix formation. researchgate.net

Antibiotic and Antifungal: The nitroaromatic structure is associated with antimicrobial properties. Derivatives of nitrobenzene (B124822) have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Furthermore, bisbenzimidazole derivatives synthesized from 4-amino-3-nitrobenzonitrile have been evaluated for their antifungal activity against Candida albicans and Candida krusei. nih.gov

Antiparasitic: A notable application is in the development of antiparasitic agents. A series of 2'-arylsubstituted-1H,1'H-[2,5']bisbenzimidazolyl-5-carboxamidines, prepared from 4-amino-3-nitrobenzonitrile, showed promising in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the parasite responsible for malaria). nih.govacs.org Some of these compounds demonstrated activity against P. falciparum superior to the standard drug chloroquine. nih.gov The nitro group is considered crucial for these antiparasitic effects, as it can disrupt key enzymes in parasite metabolic pathways.

Enzyme Inhibition Studies (e.g., Kinase Inhibitors, Serine Palmitoyl Transferase Inhibitors)

The this compound scaffold is a key component in the design of specific enzyme inhibitors, which is a cornerstone of modern drug discovery.

Kinase Inhibitors: Many derivatives are designed as kinase inhibitors for cancer therapy. scielo.br The quinazoline core, readily synthesized from aminobenzonitrile precursors, is present in numerous FDA-approved kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). scielo.brmdpi.com Novel indolin-2-one based molecules, synthesized using 2-amino-5-nitro-benzonitrile as an intermediate, have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK-2), CDK-4, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com One such derivative displayed nanomolar inhibitory action against both EGFR and VEGFR-2 enzymes. mdpi.com Another study on 2-aminobenzothiazole (B30445) derivatives identified compounds that inhibit PI3Kγ, CDK2, and other kinases, demonstrating broad anticancer potential.

Serine Palmitoyl Transferase (SPT) Inhibitors: SPT is the rate-limiting enzyme in the biosynthesis of sphingolipids, making it a critical therapeutic target for metabolic diseases. mdpi.comnih.gov While the natural product myriocin (B1677593) is a potent SPT inhibitor, its therapeutic use is limited. mdpi.com Research efforts have focused on developing new synthetic inhibitors. Benzimidazol-2-one compounds, synthesized from precursors like 4-fluoro-3-nitro-benzonitrile via a 2-amino-4-cyanophenylamino intermediate, have been designed and patented as SPT inhibitors for potential use in treating diseases like type 2 diabetes and metabolic syndrome. mdpi.comgoogle.com These synthetic routes highlight the utility of the aminonitrobenzo-nitrile framework in accessing novel SPT inhibitors. mdpi.com

Bioactivity of this compound Derivatives

This table summarizes the inhibitory concentrations (IC50) of various derivatives against different cell lines and enzymes.

| Derivative Class/Compound | Target | Cell Line / Enzyme | Reported IC50 | Therapeutic Area |

|---|---|---|---|---|

| 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile derivative | Cell Proliferation | MCF-7 (Breast Cancer) | 15 µM | Anticancer |

| 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile derivative | Cell Proliferation | HeLa (Cervical Cancer) | 12 µM | Anticancer |

| 4-Anilino-6-aminoquinazoline derivative | Viral Replication | MERS-CoV | 0.157 µM | Antiviral |

| 2-Amino-6-arylsulfonylbenzonitrile (Sulfone series) | Reverse Transcriptase | HIV-1 | Low nM range acs.org | Antiviral |

| Indolin-2-one derivative (Compound 20) | Kinase Activity | EGFR Kinase | Nanomolar range mdpi.com | Anticancer |

| Indolin-2-one derivative (Compound 20) | Kinase Activity | VEGFR-2 Kinase | Nanomolar range mdpi.com | Anticancer |

| Indolin-2-one derivative (Compound 9) | Kinase Activity | CDK-2 | 9.39 nM mdpi.com | Anticancer |

Mutagenicity and Genotoxicity Assessments (e.g., Ames Test)

The potential for genotoxicity is a critical aspect of the safety assessment for any new chemical entity. For nitroaromatic compounds, this is particularly important as the nitro group can be metabolically reduced to reactive intermediates that may interact with DNA.